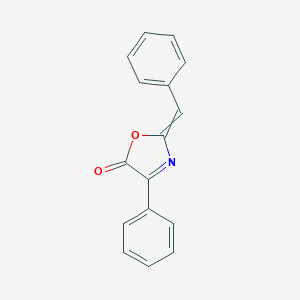![molecular formula C12H12N2OS2 B282159 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione](/img/structure/B282159.png)
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMTS belongs to the class of thiazolidine-2,4-dithione derivatives and is widely used as a reagent in organic synthesis, as well as in biochemical and physiological research.
Mecanismo De Acción
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione exhibits a unique mechanism of action that involves the formation of a thiosemicarbazone intermediate, which can react with various nucleophiles, such as amino acids and peptides. This reaction can lead to the formation of stable complexes that can be used to study the structure and function of various proteins and enzymes.
Biochemical and Physiological Effects
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in important physiological processes. 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has also been shown to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has several advantages as a reagent in lab experiments. It is easy to synthesize, stable, and exhibits a unique mechanism of action that allows for the formation of stable complexes with various nucleophiles. However, 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione in scientific research. One potential application is in the field of drug discovery, where 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione can be used as a lead compound for the development of new drugs. Another potential direction is in the study of protein-ligand interactions, where 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione can be used to investigate the structure and function of various proteins and enzymes. Additionally, 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione can be used in the development of new materials, such as polymers and nanoparticles, due to its unique chemical properties.
Conclusion
In conclusion, 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It can be synthesized by a simple method and has been used as a reagent in organic synthesis, as well as in biochemical and physiological research. 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione exhibits a unique mechanism of action that allows for the formation of stable complexes with various nucleophiles, making it a valuable tool in the study of protein-ligand interactions. While 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has some limitations, it has several potential applications in various fields of scientific research, making it an important compound for future studies.
Métodos De Síntesis
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione can be synthesized by the reaction of 4-dimethylaminobenzaldehyde with thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Aplicaciones Científicas De Investigación
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis to prepare a wide range of thiazolidine-2,4-dithione derivatives. In biochemical research, 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has been used to investigate the mechanism of action of various enzymes and proteins.
Propiedades
Fórmula molecular |
C12H12N2OS2 |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazolidine-2,4-dithione |
InChI |
InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(16)13-12(17)15-10/h3-7H,1-2H3,(H,13,16,17)/b10-7+ |
Clave InChI |
ILHPWNRSMANFEJ-JXMROGBWSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=S)NC(=S)O2 |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)

![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)

![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)
![1,2-diphenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-3,3(2H)-dicarbonitrile](/img/structure/B282097.png)
![3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene](/img/structure/B282098.png)
